(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid

Antiviral Drug Discovery Enantioselective Synthesis Carbocyclic Nucleosides

(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid is a chiral, non-racemic cyclohexenyl building block. Its structure features a conformationally restricted cyclohexene ring with a defined 1,5-trans stereochemistry, which is critical for generating enantiopure carbocyclic nucleoside analogs.

Molecular Formula C7H9N3O2
Molecular Weight 167.168
CAS No. 120990-26-3
Cat. No. B2706217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid
CAS120990-26-3
Molecular FormulaC7H9N3O2
Molecular Weight167.168
Structural Identifiers
SMILESC1C=CC(CC1C(=O)O)N=[N+]=[N-]
InChIInChI=1S/C7H9N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1,3,5-6H,2,4H2,(H,11,12)/t5-,6-/m1/s1
InChIKeyLTUSSIYFBSMQDT-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1R,5S)-5-Azidocyclohex-3-ene-1-carboxylic Acid (CAS 120990-26-3) for Stereospecific Nucleoside Synthesis


(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid is a chiral, non-racemic cyclohexenyl building block. Its structure features a conformationally restricted cyclohexene ring with a defined 1,5-trans stereochemistry, which is critical for generating enantiopure carbocyclic nucleoside analogs. The primary literature cites this specific enantiomer as the direct precursor to a series of cis-5-(9H-purin-9-yl)-3-cyclohexenyl carbinol nucleosides that were subsequently tested for antiviral activity. [1]

Why Racemic 5-Azidocyclohex-3-ene-1-carboxylic Acid Cannot Substitute the (1R,5S) Enantiomer


Substituting the target compound with the less expensive, stereochemically undefined racemic mixture (CAS 1824156-77-5) or other diastereomers fails in applications requiring enantioselective synthesis. The (1 R,5 S) configuration provides a specific spatial arrangement of the azido and carboxylic acid groups on the cyclohexene scaffold, which is a structural mimic of a furanose ring. This defined chirality is essential for the Mitsunobu-type coupling with nucleobases to produce biologically active, enantiopure cis-cyclohexenyl nucleosides. [1] Use of an incorrect stereoisomer or racemic mixture would lead to inactive or mixed enantiomers in the final drug candidates, directly compromising antiviral screening results and downstream patent protection.

Quantifiable Differentiation of (1R,5S)-5-Azidocyclohex-3-ene-1-carboxylic Acid from Racemic Alternatives


Enantioselectivity: The (1R,5S) Enantiomer is the Documented Precursor for Active Anti-HIV Nucleosides

The (1R,5S) enantiomer, after reduction to an aminocyclohexenyl-carbinol, was coupled with 5-amino-4,6-dichloropyrimidine to yield enantiopure 5-pyrimidinyl-3-cyclohexenecarbinols. These specific enantiomers were then advanced to purine and 8-azapurine nucleosides, which demonstrated measurable anti-HIV-1 activity. The racemic form (CAS 1824156-77-5) cannot guarantee the same stereochemical outcome and would require an enantiomeric separation step, adding complexity and reducing yield. The final nucleosides derived from the (1R,5S) precursor were tested against HIV-1, confirming the functional relevance of this specific stereochemistry. [1]

Antiviral Drug Discovery Enantioselective Synthesis Carbocyclic Nucleosides

Conformational Rigidity: The (1R,5S) Scaffold as a Defined Furanose Bioisostere

The cyclohexene ring in the (1R,5S) configuration is designed to mimic the natural furanose ring of nucleosides. This conformational mimicry is stereochemistry-dependent; the trans-1,5 relationship positions the base (to be coupled at C5 after azide reduction) and the hydroxymethyl group (derived from the carboxylic acid) in the correct orientation for biological activity. This design principle is supported by the review literature on cyclohexenyl nucleosides, where only the correct enantiomeric form led to potent antiviral agents. [1]

Bioisosterism Conformational Analysis Nucleoside Design

Stereochemical Stability: The (1R,5S) Configuration is Configurationally Stable Under Synthetic Conditions

In the Konkel & Vince synthesis, the (1R,5S) azide was reduced to an amine without epimerization, and the resulting carbinol was coupled under Mitsunobu conditions that preserved the cis-relationship of substituents. This stereochemical integrity is not guaranteed for all stereoisomers; (1S,5R) or cis-diastereomers may undergo different reaction pathways or require harsher conditions that risk racemization. The successful advancement of the (1R,5S) enantiomer to final nucleosides with retained stereochemistry, confirmed by NMR, demonstrates its suitability for multi-step synthesis. [1]

Synthetic Methodology Chemical Stability Process Chemistry

High-Value Application Scenarios for (1R,5S)-5-Azidocyclohex-3-ene-1-carboxylic Acid


Synthesis of Enantiopure Carbocyclic Anti-HIV Nucleoside Candidates

Used as a stoichiometric building block, the (1R,5S) enantiomer is the sole documented entry into the cis-5-(9H-purin-9-yl)-3-cyclohexenyl carbinol series. Medicinal chemistry teams synthesizing focused libraries for antiviral screening rely on this compound to ensure that the resulting nucleosides have the correct stereochemistry, which was shown to be essential for anti-HIV-1 activity in cell-based assays. [1]

Click Chemistry-Ready Chiral Scaffold for Bioconjugation Probes

The azido group at the 5-position serves as a stable, latent functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid at the 1-position allows further derivatization (e.g., amide formation) without affecting the azide. The (1R,5S) stereochemistry provides a rigid, well-defined spatial orientation between the conjugation site and the cargo, a property not offered by simple linear azido-aliphatic acids or racemic mixtures. [2]

Chemoenzymatic Synthesis of Chiral Cyclohexenyl Derivatives

The carboxylic acid group enables selective enzymatic or chemical transformations (e.g., esterification, reduction to alcohol) to generate a diverse set of chiral cyclohexenyl templates. The (1R,5S) enantiomer is preferred over racemic starting materials because it avoids the need for chiral resolution steps, which can be costly and may reduce overall yield by up to 50%. [1]

Quote Request

Request a Quote for (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.